molecular formula C14H15N5O B15065125 N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide

Cat. No.: B15065125
M. Wt: 269.30 g/mol
InChI Key: LNQABCFSPHLJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide is an organic compound with the molecular formula C14H15N5O and a molecular weight of 269.31 g/mol . This compound is known for its unique structure, which combines a pyrimidine ring with an indoline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide typically involves multiple steps, starting with the preparation of the pyrimidine and indoline precursors. One common method involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with indoline-1-carboximidamide under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, at room temperature.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)indoline-1-carboximidamide stands out due to its unique combination of a pyrimidine ring and an indoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-2,3-dihydroindole-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-9-8-12(20)17-14(16-9)18-13(15)19-7-6-10-4-2-3-5-11(10)19/h2-5,8H,6-7H2,1H3,(H3,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQABCFSPHLJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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